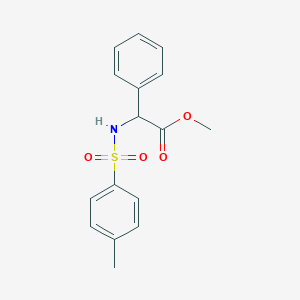
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Overview
Description
5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated benzimidazole derivative known for its potent antiproliferative properties. This compound has garnered significant attention in scientific research due to its ability to inhibit the proliferation of cancer cells, making it a valuable candidate for anticancer drug development .
Mechanism of Action
Target of Action
5-Fluoro-1,3-dihydrobenzoimidazol-2-one (5FDBI) is a potent antiproliferative compound that primarily targets cancer cells . It has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays .
Mode of Action
It is known to inhibit the proliferation of cancer cells . This suggests that it may interact with cellular targets involved in cell division and growth, thereby preventing the uncontrolled cell proliferation characteristic of cancer.
Biochemical Pathways
Given its antiproliferative effects, it is likely that it impacts pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
5FDBI is metabolized through a number of metabolic transformations, including carbonylation and cyclization These metabolic transformations suggest that it may be well-absorbed and distributed in the body, and its bioavailability may be influenced by these metabolic processes .
Result of Action
The primary result of 5FDBI’s action is the inhibition of cancer cell proliferation . This leads to a decrease in the growth and spread of cancer cells, which can potentially slow the progression of the disease.
Biochemical Analysis
Biochemical Properties
5-Fluoro-1,3-dihydrobenzoimidazol-2-one interacts with various biomolecules in biochemical reactions. It has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells, influencing cell function . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.
Molecular Mechanism
The molecular mechanism of action of this compound involves its antiproliferative properties. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are not specified in the available literature.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and could also have effects on metabolic flux or metabolite levels . The exact details of these metabolic pathways are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one typically involves the fluorination of benzimidazole derivatives. One common method includes the reaction of 5-fluoro-1,3-diaminobenzene with phosgene or its derivatives under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. Advanced purification techniques like recrystallization and chromatography are employed to achieve high purity levels required for pharmaceutical applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
5-Fluoro-1,3-dihydrobenzoimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its effects on cellular processes, particularly in cancer cell lines.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, benefiting from its unique chemical properties
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated compound used in cancer treatment.
Benzimidazole: The parent compound, lacking the fluorine atom, with different biological activities.
Fluorobenzene: A simpler fluorinated aromatic compound with distinct chemical properties.
Uniqueness: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one stands out due to its specific structure, which combines the benzimidazole core with a fluorine atom, enhancing its biological activity and making it a potent antiproliferative agent. Its unique ability to inhibit cancer cell proliferation more effectively than its non-fluorinated counterparts highlights its potential in therapeutic applications .
Properties
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRTZDURJKZGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438115 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-75-8 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
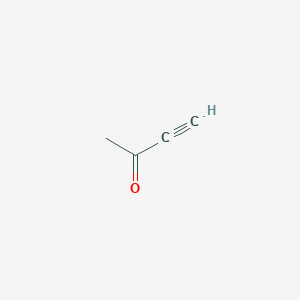
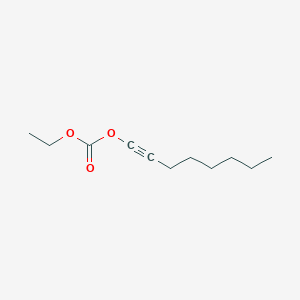


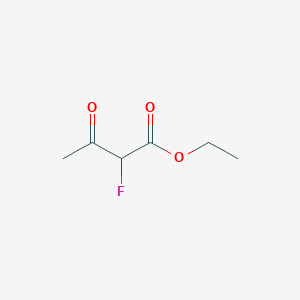

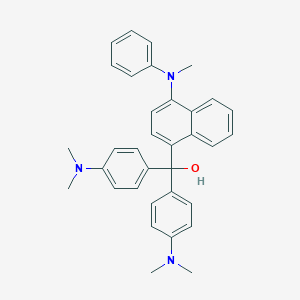
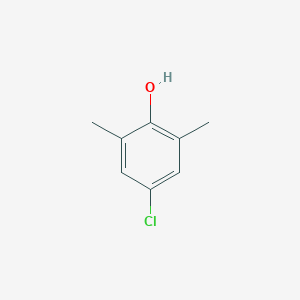

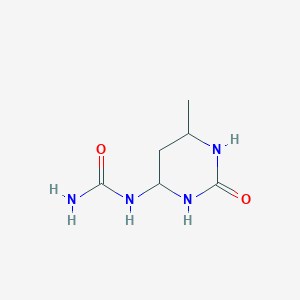

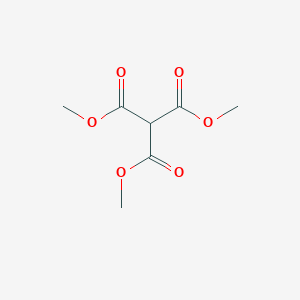
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
